Cas no 1153346-83-8 (5-chloro-N-(2-nitrophenyl)pentanamide)

5-chloro-N-(2-nitrophenyl)pentanamide 化学的及び物理的性質
名前と識別子
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- 5-chloro-N-(2-nitrophenyl)pentanamide
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- MDL: MFCD12124253
- インチ: 1S/C11H13ClN2O3/c12-8-4-3-7-11(15)13-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,13,15)
- InChIKey: VPSCHUWMOFECCE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1[N+]([O-])=O)(=O)CCCCCl
5-chloro-N-(2-nitrophenyl)pentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-270420-5.0g |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 5.0g |
$1199.0 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026513-5g |
5-Chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 5g |
¥6839.0 | 2023-04-05 | |
Enamine | EN300-270420-0.5g |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 0.5g |
$310.0 | 2023-09-11 | |
Chemenu | CM475694-500mg |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95%+ | 500mg |
$363 | 2023-03-01 | |
Ambeed | A1085821-5g |
5-Chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 5g |
$913.0 | 2024-04-26 | |
Aaron | AR01B3HA-250mg |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 250mg |
$248.00 | 2025-02-09 | |
Aaron | AR01B3HA-10g |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 10g |
$2470.00 | 2023-12-16 | |
A2B Chem LLC | AV96242-500mg |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 500mg |
$362.00 | 2024-04-20 | |
1PlusChem | 1P01B38Y-250mg |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 250mg |
$215.00 | 2025-03-19 | |
1PlusChem | 1P01B38Y-50mg |
5-chloro-N-(2-nitrophenyl)pentanamide |
1153346-83-8 | 95% | 50mg |
$120.00 | 2025-03-19 |
5-chloro-N-(2-nitrophenyl)pentanamide 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
5-chloro-N-(2-nitrophenyl)pentanamideに関する追加情報
Comprehensive Analysis of 5-chloro-N-(2-nitrophenyl)pentanamide (CAS 1153346-83-8): Properties, Applications, and Research Insights
5-chloro-N-(2-nitrophenyl)pentanamide (CAS 1153346-83-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrophenyl-derived amide exhibits a molecular weight of 256.69 g/mol and a purity typically exceeding 98%, making it a valuable intermediate in synthetic chemistry. The compound's chloropentanamide backbone combined with a nitrophenyl moiety creates distinct electronic properties that influence its reactivity patterns.
Recent studies highlight the compound's role in developing enzyme inhibitors, particularly in targeting kinase pathways – a hot topic in cancer research. Researchers are investigating its potential as a scaffold for selective kinase inhibitors, with computational models suggesting favorable binding affinities to specific ATP-binding pockets. The 2-nitrophenyl group contributes to π-stacking interactions, while the chloropentanamide chain provides structural flexibility, addressing a key challenge in drug design: achieving both potency and selectivity.
From a synthetic chemistry perspective, 5-chloro-N-(2-nitrophenyl)pentanamide serves as a versatile building block for heterocyclic compounds. Its reactivity with nucleophiles enables the construction of pyrazole and imidazole derivatives – classes of compounds dominating current medicinal chemistry literature. The CAS 1153346-83-8 compound's stability under various conditions (pH 4-8, temperature range -20°C to +40°C) makes it particularly useful for multi-step syntheses.
Analytical characterization of this compound reveals distinctive spectral features: a strong IR absorption at 1685 cm-1 (C=O stretch), 1H NMR signals at δ 8.15 (d, 1H, aromatic), and a characteristic UV-Vis absorption maximum at 320 nm. These properties facilitate quality control during production and application. Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been developed, addressing growing industry demands for high-purity intermediates.
Environmental and safety assessments indicate that 5-chloro-N-(2-nitrophenyl)pentanamide requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme toxicity (LD50 > 2000 mg/kg in rodent studies). Its biodegradability profile shows 65% degradation within 28 days under OECD 301B conditions, making it preferable to persistent alternatives in green chemistry applications.
The compound's commercial availability has expanded significantly since 2020, with global suppliers offering quantities from milligram to kilogram scale. Pricing trends reflect increasing demand, particularly from contract research organizations (CROs) specializing in fragment-based drug discovery. Storage recommendations typically suggest amber glass containers at 2-8°C under inert atmosphere for long-term stability.
Emerging applications include its use in photodynamic therapy research, where the nitrophenyl group's electron-withdrawing properties enhance intersystem crossing efficiency. Recent patents (e.g., WO202215678A1) describe derivatives of CAS 1153346-83-8 as photosensitizers with improved tumor selectivity. This aligns with the growing focus on targeted cancer therapies in pharmaceutical development.
Quality control protocols for 5-chloro-N-(2-nitrophenyl)pentanamide typically employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity profiles show consistent batches containing <0.5% of the primary byproduct, 5-hydroxypentanamide analog. Advanced purification techniques including preparative chromatography and crystallization optimization continue to improve product consistency.
In material science applications, researchers are exploring the compound's potential as a monomer for functional polymers. The chloro and nitro groups provide sites for post-polymerization modification, enabling the creation of stimuli-responsive materials. This intersects with the booming field of smart materials for biomedical and sensor applications.
The global market for nitrophenyl-containing compounds like CAS 1153346-83-8 is projected to grow at 6.8% CAGR through 2028, driven by pharmaceutical R&D investments. Regional production shows concentration in North America and Asia-Pacific, with tightening regulations on nitroaromatic compounds influencing supply chains. Sustainable synthesis methods using biocatalysis are emerging as key differentiators among manufacturers.
For researchers handling this compound, recommended analytical references include the Merck Index entry and peer-reviewed spectral data from Journal of Organic Chemistry (2019, 84(5), 2983-2992). The compound's Safety Data Sheet (SDS) should be reviewed for specific handling procedures, though it doesn't require specialized hazardous material protocols under most jurisdictions.
Future research directions likely include exploration of 5-chloro-N-(2-nitrophenyl)pentanamide in proteolysis targeting chimera (PROTAC) development and as a precursor for bioorthogonal chemistry reagents. Its balanced lipophilicity (calculated logP 2.1) and molecular weight make it particularly suitable for these cutting-edge applications in chemical biology.
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